Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide

DNA intercalation circular dichroism linear dichroism

Researchers requiring the linear (5b) isomer for non-classical DNA intercalation and photoinduced damage studies can now source the authentic compound. This quinolizinium salt differentiates from angular isomer (5a) in CD/LD spectroscopy, ensuring reproducible photodamage footprints in primer extension assays. Procurement managers receive batch-matched purity, verified singlet oxygen quantum yield (ΦΔ=0.4-0.5 in MeCN), and a stable supply chain. - Linear isomer 5b: Confirmed non-classical intercalation geometry by CD/LD spectroscopy. - ΦΔ=0.4-0.5 (MeCN): Enables reliable photosensitizer benchmarking. - GC-rich sequence preference: Supports G-quadruplex probe development.

Molecular Formula C17H12BrN
Molecular Weight 310.2 g/mol
CAS No. 6336-62-5
Cat. No. B11771408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide
CAS6336-62-5
Molecular FormulaC17H12BrN
Molecular Weight310.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC4=CC=CC=[N+]4C=C32.[Br-]
InChIInChI=1S/C17H12N.BrH/c1-2-7-16-13(5-1)8-9-14-11-15-6-3-4-10-18(15)12-17(14)16;/h1-12H;1H/q+1;/p-1
InChIKeyGKBABUBJKPSIBF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[h]pyrido[1,2-b]isoquinolin-12-ium Bromide: DNA-Binding Photobiological Chromophore


Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide (CAS 6336-62-5), systematically named naphtho[2,1-b]quinolizinium bromide (5b), is a cationic polycyclic heteroaromatic compound belonging to the quinolizinium salt class . With molecular formula C₁₇H₁₂BrN and molecular weight 310.19 g/mol, this compound functions as a DNA-intercalating chromophore that exhibits photoinduced DNA-damaging properties upon UV-A irradiation [1]. Its extended π-system and permanent positive charge enable strong association with nucleic acids (K ≈ 10⁵ M⁻¹), preferentially targeting GC-rich sequences, making it a valuable tool compound in DNA-targeted photobiology, photodynamic research, and the development of photosensitizer platforms [1][2].

Workflow DNA-targeted photobiology & photodynamic research
Activation UV-A triggered DNA intercalation and damage
Specificity Reported GC-rich sequence targeting

Naphtho[2,1-b]quinolizinium Bromide: Irreplaceable Isomer Specificity


Within the quinolizinium family, subtle changes in annelation topology produce functionally distinct DNA-binding behaviors that cannot be assumed interchangeable. The angular isomer naphtho[1,2-b]quinolizinium bromide (5a) adopts exclusive classical intercalation, whereas the linear isomer naphtho[2,1-b]quinolizinium bromide (5b, the target compound) exhibits a structurally distinct deviation from perfect intercalation as revealed by CD and LD spectroscopy [1]. Furthermore, replacing the naphthalene moiety with an indole ring (indolo[2,3-b]quinolizinium) alters the DNA photocleavage mechanism from direct radical-mediated damage to a more complex dye-DNA ratio-dependent process [2]. These topological and electronic differences translate into divergent DNA-stabilization profiles, sequence selectivities, and photosensitization efficiencies, meaning that procurement of the precise isomer is essential for experimental reproducibility and for structure-activity relationship (SAR) studies in DNA-targeted photobiology [1][3].

  • Isomer Angular isomer (5a) adopts classical intercalation; binding geometry may shift photodamage patterns.
  • Scaffold Indolo[2,3-b]quinolizinium analog shows ratio-dependent cleavage with groove-binding contributions; mechanism may differ.
  • Crystal Solid-state photodimerization regioselectivity is isomer-dependent; substitution may alter topochemical outcomes.

Naphtho[2,1-b]quinolizinium Bromide: Evidence Versus Closest Analogs


DNA-Binding Geometry: Non-Classical vs. Classical Intercalation

The target compound naphtho[2,1-b]quinolizinium bromide (5b, linear isomer) exhibits a deviation from perfect intercalation into the DNA double helix, in contrast to its angular isomer naphtho[1,2-b]quinolizinium bromide (5a) which exclusively intercalates via the classical mode. This structural distinction was resolved using complementary CD and LD spectroscopy [1]. Both isomers bind with comparable affinity (K ≈ 10⁵ M⁻¹) and GC preference, yet the binding geometry divergence implies that 5b engages the DNA duplex through a non-canonical orientation that positions the chromophore differently relative to the base-pair stack [1].

DNA-Binding Geometry
Head-to-head
5b: Deviation from perfect intercalation 5a: Classical intercalation
Binding geometry may determine photodamage site.
CD/LD spectroscopy, K ≈ 10⁵ M⁻¹ for both isomers.
DNA intercalation circular dichroism linear dichroism binding mode

Solid-State Photodimerization: Regioselective vs. Unselective Dimerization

Irradiation of naphtho[2,1-b]quinolizinium bromide (5b) in solution yields all possible regioisomers in an unselective [4+4] photocycloaddition; however, irradiation of crystalline 5b produces exclusively the anti-head-to-tail photodimer with complete regioselectivity [1]. This topochemical control arises from the anti-head-to-tail preorganization of molecular pairs in the crystal lattice as confirmed by X-ray diffraction analysis [1]. The angular isomer 5a exhibits the same qualitative solid-state selectivity but differs in crystal packing parameters, and the reactivity in the crystalline phase depends significantly on the crystallization solvent, providing a handle for process control unique to this compound class [1].

Solid-State Photodimerization
Head-to-head
Crystalline UV irradiation
Exclusively anti-head-to-tail dimer
Topochemical control enables regioselective synthesis.
Solution irradiation yields all regioisomers.
solid-state photochemistry regioselective dimerization X-ray crystallography topochemical control

Singlet Oxygen Photosensitization Efficiency Among Quinoliziniums

The lowest triplet state of the quinolizinium salts, including naphtho[2,1-b]quinolizinium bromide (Q2), sensitizes singlet oxygen with a quantum yield ΦΔ = 0.4–0.5 in acetonitrile [1]. This efficiency is comparable to that of the angular isomer Q3 (naphtho[1,2-b]quinolizinium bromide) and the indolo derivative HI (indolo[2,3-b]quinolizinium tetrafluoroborate), placing the entire class in the range of moderate-to-efficient Type II photosensitizers [1]. However, the ground-state complexation with DNA differentially modulates the excited-state decay channels among the three quinoliziniums, as characterized by femtosecond and nanosecond time-resolved spectroscopy [1].

Singlet Oxygen Yield
Reported
ΦΔ = 0.4–0.5 (MeCN)
Comparable across class; DNA-bound photophysics differentiates.
Time-resolved spectroscopy data.
singlet oxygen photosensitizer quantum yield photodynamic therapy

DNA Photocleavage: Guanine-Rich Bias and Mechanism vs. Indolo Analog

Primer extension analysis demonstrates that naphtho[2,1-b]quinolizinium bromide (5b) induces DNA strand breaks preferentially at guanine-rich regions upon UV-A irradiation, a pattern shared with its angular isomer 5a [1]. In contrast, the indolo[2,3-b]quinolizinium bromide system exhibits photocleavage efficiency that varies with dye-DNA ratio and operates through a Type I (radical-mediated) mechanism with a significant contribution from externally bound rather than intercalated dye populations [2]. This mechanistic divergence means that, although the naphthoquinoliziniums and indoloquinoliziniums both target GC sites, the underlying radical generation pathways and damage yields differ, making the naphtho[2,1-b] scaffold preferable when a consistent intercalation-coupled cleavage profile is required [1][2].

DNA Photocleavage Mechanism
Reported
5b: Intercalation-coupled, guanine bias Indolo: Ratio-dependent, groove-bound contribution
Intercalation-driven profile supports mechanistic consistency.
Primer extension analysis; UV-A irradiation.
DNA photocleavage primer extension sequence selectivity Type I vs Type II mechanism

Benzo[h]pyrido[1,2-b]isoquinolin-12-ium Bromide: Evidence-Backed Applications


Isomer-Specific DNA Photodamage Mechanistic Studies

Researchers investigating how ligand topology influences DNA damage mechanisms require both the linear (5b) and angular (5a) naphthoquinolizinium isomers as a matched pair. The target compound 5b provides the non-classical intercalation geometry that produces a distinct photodamage footprint, as established by CD/LD spectroscopy and primer extension analysis [1]. Procuring the authentic linear isomer ensures that observed differences in cleavage patterns are attributable to binding geometry rather than batch variability.

Topochemical Synthesis of Regioselective Cyclobutane Photodimers

Solid-state photochemists and crystal engineers can exploit the exclusive anti-head-to-tail photodimerization of crystalline naphtho[2,1-b]quinolizinium bromide to access dimeric quinolizinium architectures that are inaccessible via solution photolysis [2]. The solvent-dependent reactivity of the crystalline phase offers an additional process-control parameter for materials chemistry applications.

Calibration Standard for Quinolizinium DNA Photosensitizers

With a well-characterized singlet oxygen quantum yield (ΦΔ = 0.4–0.5 in MeCN) [3] and established DNA-binding constant (K ≈ 10⁵ M⁻¹) [1], naphtho[2,1-b]quinolizinium bromide serves as a reproducible reference compound for benchmarking novel quinolizinium-derived DNA photosensitizers in fluorimetric titration and time-resolved photophysical assays.

G-Quadruplex and Triplex DNA Probe Development

The demonstrated preference of naphthoquinolizinium derivatives for GC-rich sequences and the sensitivity of their binding mode to DNA secondary structure [1][4] support the use of 5b as a starting scaffold for designing fluorescent probes targeting non-canonical DNA structures, including G-quadruplexes and triple-helical nucleic acids implicated in gene regulation and anticancer strategies.

Application
Selection Property
Validation Focus
Isomer-Specific DNA Photodamage Mechanistic Studies
Non-classical intercalation geometry
Binding mode and damage footprint correlation
Topochemical Synthesis of Regioselective Photodimers
Solid-state anti-head-to-tail dimerization
Photoproduct regioselectivity control
Calibration Standard for Quinolizinium Photosensitizers
Characterized photosensitization quantum yield & DNA binding affinity
Benchmarking photophysical assays
G-Quadruplex/Triplex DNA Probe Development
GC-rich sequence preference and structural sensitivity
Non-canonical DNA structure interaction screening
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